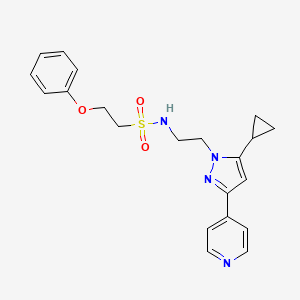
N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxyethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxyethanesulfonamide is a useful research compound. Its molecular formula is C21H24N4O3S and its molecular weight is 412.51. The purity is usually 95%.
BenchChem offers high-quality N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxyethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxyethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
N-Alkylated Arylsulfonamides in Neuroscience
Research on N-alkylated arylsulfonamides, closely related to the compound of interest, has shown promising applications in neuroscience, particularly in the development of selective 5-HT7 receptor ligands. This class of compounds, including specific derivatives like 1-methyl-N-{1-[2-(2-(t-butyl)phenoxy)ethyl]piperidin-4-yl}-N-cyclopropylmethyl-1H-pyrazole-4-sulfonamide, demonstrates potent and selective antagonism of the 5-HT7 receptor. These findings are significant because they suggest potential therapeutic applications in treating central nervous system (CNS) disorders through modulation of the 5-HT7 receptor pathway. In vivo evaluations in animal models have highlighted their antidepressant-like and pro-cognitive properties, opening avenues for further exploration in drug development for CNS conditions (Canale et al., 2016).
Antimicrobial Applications
The synthesis of novel heterocyclic compounds containing a sulfonamido moiety, akin to the one , has shown potential in antimicrobial applications. These compounds have been developed with the intent to serve as antibacterial agents. The process involved the reaction of specific precursors with a variety of active methylene compounds, leading to the production of derivatives with significant antibacterial activity. This research direction is particularly relevant in the context of increasing antibiotic resistance, indicating the need for new antimicrobial agents. The findings from these studies suggest that compounds with a sulfonamido moiety could contribute to the development of new antibacterial drugs, addressing a critical need in infectious disease treatment (Azab, Youssef, & El-Bordany, 2013).
Heterocyclic Chemistry and Drug Development
In the realm of drug development, the exploration of sulfonamide-based heterocyclic compounds has led to the discovery of new chemical entities with potential pharmacological activities. For instance, the synthesis of pyrazolo[1,5-a]pyrimidine ring systems, incorporating phenylsulfonyl moiety, has been undertaken to assess their antimicrobial efficacy. Such endeavors are crucial for expanding the chemical space of drug-like molecules, potentially leading to the development of new therapeutic agents. The antimicrobial screening of these compounds has revealed promising activity, underscoring the importance of heterocyclic chemistry in the ongoing search for more effective drugs (Alsaedi, Farghaly, & Shaaban, 2019).
Eigenschaften
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-2-phenoxyethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c26-29(27,15-14-28-19-4-2-1-3-5-19)23-12-13-25-21(18-6-7-18)16-20(24-25)17-8-10-22-11-9-17/h1-5,8-11,16,18,23H,6-7,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDJTOIWBFNPDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNS(=O)(=O)CCOC3=CC=CC=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxyethanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-4,6a-dihydro-3aH-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2445736.png)
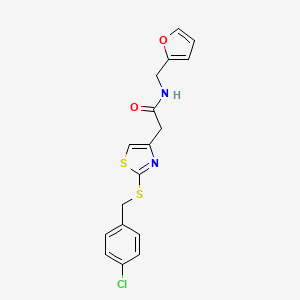
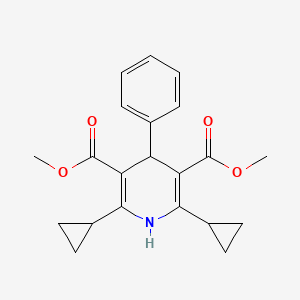
![3-Phenyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]propanamide](/img/structure/B2445745.png)
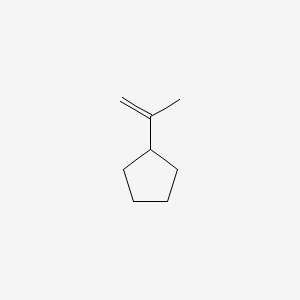
![2-Chloro-N-[2-(5-methyltetrazol-1-yl)ethyl]propanamide](/img/structure/B2445750.png)

![6-Methoxy-9,10-dimethyl-12-(4-methylbenzenesulfonyl)-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2445752.png)
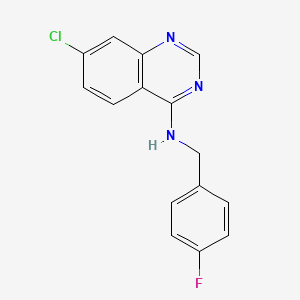
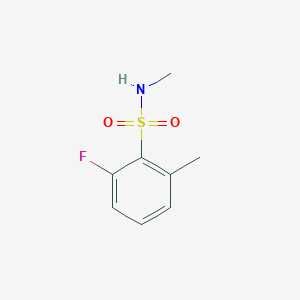
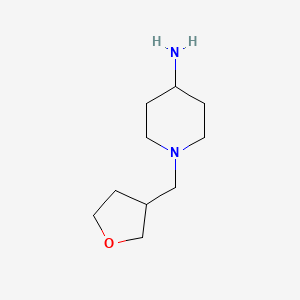
![5-chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-hydroxynicotinamide](/img/structure/B2445757.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2445758.png)
![N-(4-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2445759.png)